N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : 376.44 g/mol
- CAS Number : 941971-60-4
The structural configuration includes a tetrahydroquinoline core substituted with a sulfonyl group and a phenoxyacetamide moiety, which is crucial for its biological activity.
This compound primarily functions as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt plays a significant role in the differentiation and function of Th17 cells, which are implicated in autoimmune diseases such as psoriasis and rheumatoid arthritis .
Biological Activity and Efficacy
Recent studies have demonstrated the compound's efficacy in various preclinical models:
- Psoriasis Treatment : In murine models of psoriasis, the compound exhibited significant therapeutic effects at lower doses compared to existing treatments. The bioavailability was notably high (F = 48.1% in mice), indicating its potential as an orally bioavailable treatment option .
- Rheumatoid Arthritis : The compound also showed promising results in models of rheumatoid arthritis, where it effectively reduced inflammatory markers and improved clinical symptoms without adverse side effects after two weeks of administration .
- Safety Profile : Toxicological assessments indicated that the compound had no observable adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Comparative Efficacy Table
Compound Name | Target Disease | Bioavailability (%) | Efficacy (Model) | Side Effects |
---|---|---|---|---|
This compound | Psoriasis | 48.1 (mice) | Significant reduction in lesions | None observed |
GSK2981278 | Psoriasis | 6.2 (mice) | Moderate reduction in lesions | Mild adverse effects |
N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline derivatives | Rheumatoid Arthritis | Not specified | Effective reduction in inflammation | None observed |
Case Study 1: Efficacy in Autoimmune Models
A study published in November 2024 highlighted the compound's effectiveness as a RORγt inverse agonist in treating autoimmune conditions. In this study, mice treated with the compound showed a marked improvement in skin lesions associated with psoriasis compared to control groups .
Case Study 2: Safety Assessment
In another study focusing on safety and toxicity profiles over an extended period (two weeks), no significant adverse effects were reported among subjects administered the compound at therapeutic doses. This positions it as a strong candidate for further clinical trials aimed at treating Th17-mediated diseases .
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c24-18-9-12-21(13-10-18)31(28,29)26-14-4-5-17-8-11-19(15-22(17)26)25-23(27)16-30-20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDXTKZHGAHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.